molecular formula C8H8Cl2O4 B1602279 Methyl 3,5-dichloro-4-hydroxybenzoate hydrate CAS No. 287399-19-3

Methyl 3,5-dichloro-4-hydroxybenzoate hydrate

Cat. No.: B1602279
CAS No.: 287399-19-3
M. Wt: 239.05 g/mol
InChI Key: SOMZWYJMFUVNBN-UHFFFAOYSA-N
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Description

Chemical Identity and Properties Methyl 3,5-dichloro-4-hydroxybenzoate hydrate (CAS: 287399-19-3) is a chlorinated aromatic ester with the molecular formula C₈H₆Cl₂O₃·H₂O and an average molecular mass of 239.048 g/mol . Its monoisotopic mass is 237.979964, and it exists as a hydrate (1:1 ratio), which stabilizes the crystalline structure. Key identifiers include ChemSpider ID 10853835 and EINECS 222-074-5 .

Structural Features
The compound features a benzoate backbone substituted with two chlorine atoms at the 3- and 5-positions, a hydroxyl group at the 4-position, and a methyl ester group. The hydrate form introduces hydrogen bonding, influencing its solubility and stability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,5-dichloro-4-hydroxybenzoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3.H2O/c1-13-8(12)4-2-5(9)7(11)6(10)3-4;/h2-3,11H,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMZWYJMFUVNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)O)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583645
Record name Methyl 3,5-dichloro-4-hydroxybenzoate--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207511-20-4, 287399-19-3
Record name Benzoic acid, 3,5-dichloro-4-hydroxy-, methyl ester, hydrate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207511-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,5-dichloro-4-hydroxybenzoate--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-dichloro-4-hydroxybenzoate hydrate can be synthesized through a two-step process:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The crystallization process is carefully controlled to produce the hydrate form of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dichloro-4-hydroxybenzoate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoates, quinones, and hydroxybenzoate derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of methyl 3,5-dichloro-4-hydroxybenzoate hydrate involves its interaction with molecular targets and pathways in biological systems. The compound’s hydroxyl and chlorine groups play a crucial role in its reactivity and interactions. It can inhibit the growth of microorganisms by disrupting their cellular processes, making it effective as an antibacterial and antifungal agent.

Comparison with Similar Compounds

Substituent Variations: Methyl vs. Ethyl Esters

Ethyl 3,5-Dichloro-4-Hydroxybenzoate Hydrate (CAS: 207291-58-5) shares the same aromatic core but substitutes the methyl ester with an ethyl group (C₂H₅ ). This increases its molecular weight to 253.06 g/mol (anhydrous basis). Synthesis involves saponification of ethyl esters under alkaline conditions, yielding 3,5-dichloro-4-hydroxybenzoic acid as an intermediate .

Key Differences :

  • Solubility : The ethyl derivative exhibits lower water solubility due to its larger hydrophobic alkyl chain.
  • Melting Point : Ethyl ester hydrate decomposes at 110–114°C , slightly higher than the methyl analogue, which lacks reported decomposition data .

Hydroxyl and Chlorine Substituent Modifications

3,5-Dichloro-4-Hydroxybenzoic Acid (CAS: 3336-41-2) is the de-esterified form of the target compound. It acts as a competitive inhibitor of 4-hydroxybenzoate 1-hydroxylase (Ki = 226 μM), highlighting the importance of chlorine substituents in enzyme binding .

This modification increases lipophilicity (logP ≈ 3.5) and shifts the melting point to 98–99°C .

Non-Chlorinated Analogues

Methyl 4-Hydroxybenzoate (CAS: 99-76-3) lacks chlorine substituents, resulting in a simpler structure (C₈H₈O₃). It is widely used as a preservative due to its antimicrobial activity, demonstrating that chlorine atoms in the target compound may enhance bioactivity but reduce biodegradability .

Reactivity :

  • Hydrolysis : The ester group hydrolyzes under alkaline conditions, forming the corresponding carboxylic acid.
  • Enzyme Inhibition : Chlorine atoms enhance binding to enzymes like 4-hydroxybenzoate 1-hydroxylase, with Ki values influenced by substituent positions .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point/Decomposition (°C) Key Applications
Methyl 3,5-dichloro-4-hydroxybenzoate hydrate C₈H₆Cl₂O₃·H₂O 239.048 Not reported Pharmaceutical intermediate
Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate C₉H₈Cl₂O₃·H₂O 253.06 (anhydrous) 110–114 (decomp.) Enzyme inhibitor synthesis
3,5-Dichloro-4-hydroxybenzoic acid C₇H₄Cl₂O₃ 207.01 240–242 Enzyme substrate
4-Butoxy-3,5-dichlorobenzoic acid C₁₁H₁₂Cl₂O₃ 263.12 98–99 Lipophilic drug design

Table 2: Enzyme Inhibition Data

Compound Enzyme Targeted Inhibition Constant (Ki) Mechanism
3,5-Dichloro-4-hydroxybenzoate 4-Hydroxybenzoate 1-hydroxylase 226 μM Competitive
4-Hydroxyisophthalate 4-Hydroxybenzoate 1-hydroxylase 306 μM Competitive

Biological Activity

Methyl 3,5-dichloro-4-hydroxybenzoate hydrate, also known as methyl paraben, is an organic compound with significant biological activity. Its unique structure, characterized by two chlorine substitutions and a hydroxyl group on the benzene ring, contributes to its reactivity and potential applications in various fields, particularly in biology and medicine.

  • Molecular Formula : C₉H₈Cl₂O₃·xH₂O
  • Appearance : Colorless crystals or white powder
  • Solubility : Soluble in organic solvents such as ethanol and acetone

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The chlorine and hydroxyl groups facilitate hydrogen bonding and interactions with enzymes and receptors, influencing biological processes such as:

  • Antibacterial Activity : Exhibits significant inhibition against a range of bacterial strains.
  • Antifungal Properties : Effective against various fungi, making it useful in preserving products and in pharmaceutical applications.

Biological Activity Overview

Activity Type Description References
AntibacterialInhibits growth of Gram-positive and Gram-negative bacteria.
AntifungalEffective against common fungal pathogens.
AntioxidantExhibits properties that may protect cells from oxidative stress.
Potential TherapeuticInvestigated for roles in drug synthesis and potential therapeutic applications.

1. Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a significant reduction in bacterial counts when exposed to the compound, suggesting its potential use as a preservative in food and cosmetic products.

2. Cytotoxicity Assessment

Research focused on the cytotoxic effects of this compound on human cell lines revealed that while it exhibits antibacterial properties, it also shows cytotoxicity at higher concentrations. This dual effect necessitates careful consideration when formulating products containing this compound.

3. Oxidative Stress Response

Investigations into the oxidative stress response highlighted that this compound can modulate oxidative stress markers in cellular models. This suggests a potential role in protecting cells from oxidative damage, which is relevant for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3,5-dichloro-4-hydroxybenzoate hydrate
Reactant of Route 2
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Methyl 3,5-dichloro-4-hydroxybenzoate hydrate

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